

# carbosulfan species sensitivity distribution studies

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## Compound Focus: Carbosulfan

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## Carbosulfan Toxicity Across Species

The table below summarizes the available quantitative data on **carbosulfan** toxicity for various aquatic species, which forms the basis for SSD construction.

Species	Type/Species Name	Toxicity Metric	Value	Key Observations/Other Metrics
Invertebrate	Tubifex tubifex (worm)	96-h LC50	8.31 mg/L	MATC: 0.831 mg/L; Increased oxidative stress biomarkers (CAT, SOD, MDA) [1].
Fish	Nile tilapia ( <i>Oreochromis niloticus</i> ) larvae	96-h LC50	~217.5 µg/L	Value is an average of 214.7 and 220.7 µg/L from different formulations [2].
Fish	Atlantic sturgeon ( <i>Acipenser oxyrinchus</i> )	96-h LC50	< 800 µg/L	Most sensitive among 18 endangered/threatened fish species tested [2].

Species	Type/Species Name	Toxicity Metric	Value	Key Observations/Other Metrics
Fish	Bluegill sunfish ( <i>Lepomis macrochirus</i> )	96-h LC50	<b>50 µg/L</b> (Aldicarb)	Acute toxicity study for a related carbamate [2].
Fish	Rainbow trout ( <i>Oncorhynchus mykiss</i> )	96-h LC50	<b>560 µg/L</b> (Aldicarb)	Acute toxicity study for a related carbamate [2].
Fish	Desert pupfish ( <i>Cyprinodon macularius</i> )	96-h LC50	<b>7,710 µg/L</b>	Least sensitive among 18 endangered/threatened fish species tested [2].
Fish	Channel catfish ( <i>Ictalurus punctatus</i> )	96-h LC50	<b>15,800 µg/L</b> (Carbaryl)	Resistant to aldicarb due to lack of metabolic activation [2].

## Experimental Protocols for Toxicity Assessment

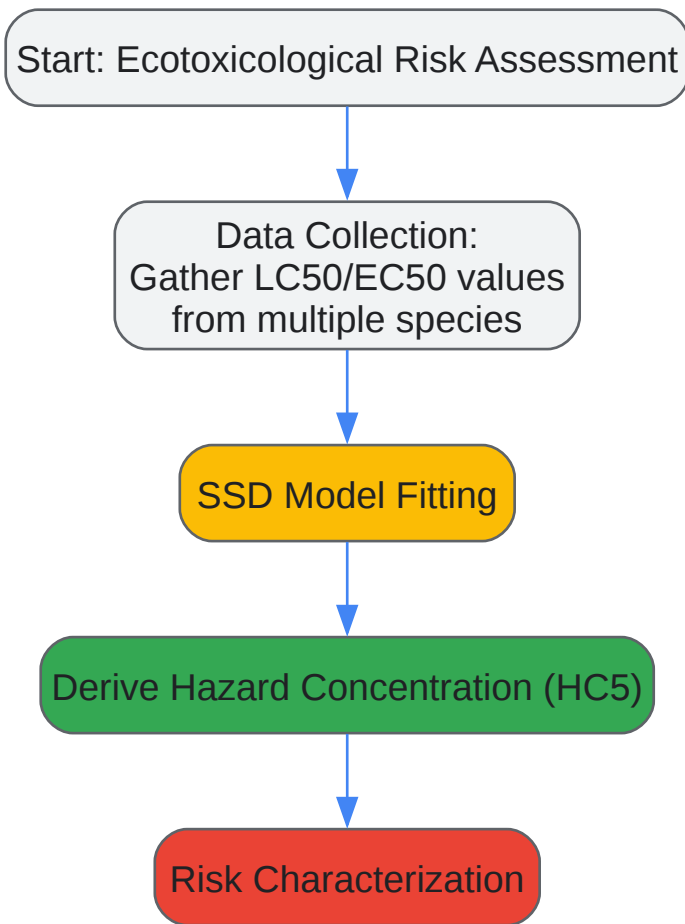
For researchers aiming to conduct similar ecotoxicological studies, here are detailed methodologies from the search results:

- **Acute Toxicity Bioassay (for *Tubifex tubifex*)** [1]:
  - **Test Organism:** Freshwater benthic worms (*Tubifex tubifex*), average body size  $9.0 \pm 0.2$  mm.
  - **Acclimatization:** Organisms are disinfected (e.g., with 0.05% KMnO<sub>4</sub> for 2 minutes) and acclimatized for 24 hours before the experiment.
  - **Exposure:** Organisms are exposed to a range of **carbosulfan** concentrations. Mortality is recorded at 24, 48, 72, and 96 hours.
  - **Data Analysis:** LC50 values (concentration lethal to 50% of the population) are calculated with 95% confidence limits, often using statistical models like probit analysis. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) can also be determined.
- **Biomarker Analysis (Oxidative Stress)** [1]:

- **Procedure:** After exposure to sub-lethal concentrations of **carbosulfan**, organisms are homogenized. The homogenate is centrifuged to obtain a supernatant for analysis.
  - **Measured Biomarkers:**
    - **Catalase (CAT):** Degrades hydrogen peroxide into water and oxygen.
    - **Superoxide Dismutase (SOD):** Catalyzes the dismutation of superoxide radicals.
    - **Malondialdehyde (MDA):** A marker of lipid peroxidation, indicating oxidative damage to cell membranes.
  - **Data Integration:** The Integrated Biomarker Response (IBR) index can be used to combine multiple biomarker responses into a single value, providing a comprehensive assessment of stress levels in the organism.
- **Histopathological and Ultrastructural Examination [1]:**
    - **Sample Preparation:** Tissues (e.g., from the anterior portion of worms) are fixed, dehydrated, and embedded.
    - **Imaging:**
      - **Light Microscopy:** Used to examine histopathological alterations in tissues (e.g., disintegration of longitudinal muscles).
      - **Scanning Electron Microscopy (SEM):** Used to observe surface ultrastructural changes (e.g., epidermal lesions, setal anomalies, clitellar swelling).

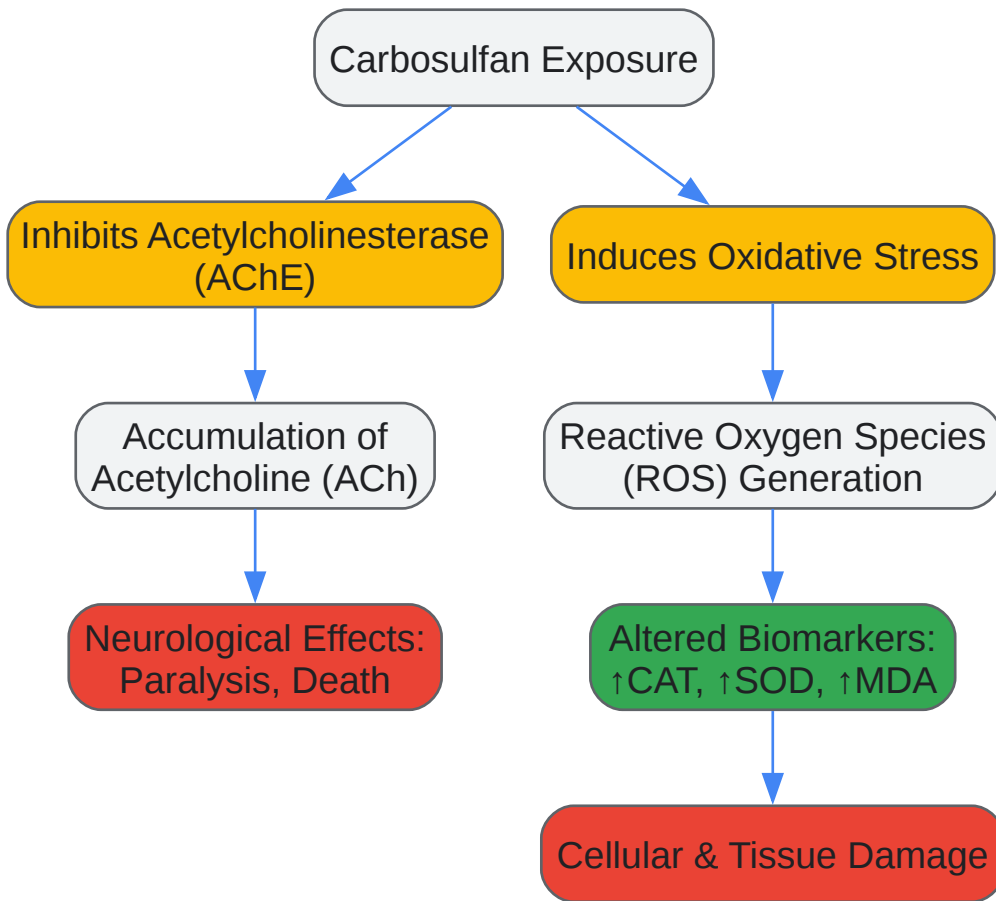
## Conceptual Workflow for SSD and Toxicity Pathways

The following diagrams, generated using DOT language, illustrate the core concepts and relationships in your research area.



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**SSD Study Workflow** - This diagram outlines the key steps in developing a Species Sensitivity Distribution model for environmental risk assessment [1].



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**Carbosulfan Toxicity Pathways** - This diagram visualizes the primary mechanisms of **carbosulfan** toxicity in organisms, linking molecular events to physiological outcomes [2] [1].

## Research Implications and Data Gaps

The data shows that **carbosulfan** poses a **significant risk to aquatic ecosystems**, with effects varying widely across species. Invertebrates like *Tubifex tubifex* and certain fish larvae are particularly vulnerable [2] [1]. The toxicity stems from its action as a neurotoxicant and an inducer of oxidative stress, leading to physiological and structural damage [2] [1].

- **Key Research Gap:** The search results lack a complete, ready-made SSD curve for **carbosulfan**. The provided data table is a crucial first step, but a full SSD study requires fitting this data to a statistical distribution to derive critical protective thresholds like the **HC5** (the concentration at which 5% of species are expected to be affected).

- **Recommendation:** To proceed, you could use the toxicity values in the table above as input data in statistical software (e.g., R or SSD-specific tools) to generate the SSD curve and calculate the HC5 value yourself.

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## References

1. Carbonsulfan-induced physiological, histopathological ... [nature.com]
2. sciencedirect.com/topics/agricultural-and-biological-sciences... [sciencedirect.com]

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